molecular formula C23H23N5O2 B2871440 N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide CAS No. 922018-21-1

N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide

Cat. No.: B2871440
CAS No.: 922018-21-1
M. Wt: 401.47
InChI Key: VBHOWGVOXSMYIY-UHFFFAOYSA-N
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Description

The compound “N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide” is a complex organic molecule. It is part of a class of compounds known as pyrazolo[3,4-d]pyrimidines . These are aromatic heterocyclic compounds containing a pyrazolo[3,4-d]pyrimidine ring system . The compound has a molecular weight of 343.435 and a linear formula of C21H21N5 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4] triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds . The key starting material pyrazolopyrimidine was obtained by treatment of the formimidate derivative with hydrazine hydrate in ethanol .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple ring systems and functional groups. The pyrazolo[3,4-d]pyrimidine core of the molecule consists of a pyrazole ring fused to a pyrimidine ring . The molecule also contains a phenylacetamide group and a methylbenzyl group .

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis Techniques : Pyrazolo[3,4-d]pyrimidine analogues have been synthesized through methods involving palladium-catalyzed C-C coupling and reductive alkylation. These synthetic approaches are crucial for creating compounds with potential antitumor activities. One study highlighted the preparation of several analogues with a focus on inhibiting in vitro cell growth, showing the methodological versatility in accessing this scaffold (Taylor & Patel, 1992).

  • Anticancer Activity : A study demonstrated the design, synthesis, and evaluation of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives, aiming to discover new anticancer agents. One compound exhibited appreciable cancer cell growth inhibition against a panel of cancer cell lines, marking a significant step toward anticancer drug discovery (Al-Sanea et al., 2020).

  • Antimicrobial and Antioxidant Properties : Novel coordination complexes constructed from pyrazole-acetamide derivatives have shown significant antioxidant activity, highlighting their potential as therapeutic agents beyond their structural and coordination chemistry interest (Chkirate et al., 2019).

Chemical Structure and Reactivity

  • Complex Formation and Reactivity : The versatility of pyrazolo[3,4-d]pyrimidine derivatives in forming coordination complexes with metal ions, such as Co(II) and Cu(II), has been explored. These complexes exhibit diverse supramolecular architectures and demonstrate the potential for developing new materials with specific chemical reactivity and properties (Chkirate et al., 2019).

  • Synthesis of Heterocycles : The scaffold has been used to synthesize a range of heterocyclic compounds, including isoxazolines, isoxazoles, and others through [3+2] cycloaddition reactions. This demonstrates its utility as a building block in organic synthesis, offering pathways to diverse functional molecules (Rahmouni et al., 2014).

Future Directions

The future directions for research on this compound could include further investigation of its potential biological activity. Given the reported activity of similar compounds, it could be of interest to explore its potential as a CDK2 inhibitor . Additionally, further studies could investigate its physical and chemical properties in more detail, as well as its safety and toxicity profile.

Properties

IUPAC Name

N-[2-[5-[(4-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O2/c1-17-7-9-19(10-8-17)15-27-16-25-22-20(23(27)30)14-26-28(22)12-11-24-21(29)13-18-5-3-2-4-6-18/h2-10,14,16H,11-13,15H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBHOWGVOXSMYIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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